4-Amino-3-hydroxytetrahydrothiophene hydrobromide

Salt selection Aqueous solubility Pre-formulation

Free aminothiolanes are poorly water-soluble oils prone to oxidation, complicating reaction setup. This hydrobromide salt provides high aqueous solubility and stable handling in polar media. • Enables reliable dissolution in water, methanol, DMF for metal coordination chemistry. • Retains sulfide oxidation state for late-stage diversification, unlike sulfone analogs. • Orthogonal amine, alcohol, thioether handles for trifunctional linker synthesis. ≥95% purity, research-use only.

Molecular Formula C4H10BrNOS
Molecular Weight 200.1 g/mol
CAS No. 1179369-32-4
Cat. No. B1522054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxytetrahydrothiophene hydrobromide
CAS1179369-32-4
Molecular FormulaC4H10BrNOS
Molecular Weight200.1 g/mol
Structural Identifiers
SMILESC1C(C(CS1)O)N.Br
InChIInChI=1S/C4H9NOS.BrH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H
InChIKeySACQVQVPKSITHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-hydroxytetrahydrothiophene Hydrobromide: Identity & Specifications


4-Amino-3-hydroxytetrahydrothiophene hydrobromide is a saturated sulfur heterocycle supplied as a hydrobromide salt [1]. Its structure combines a tetrahydrothiophene ring with vicinal amino (4-position) and hydroxyl (3-position) substituents, yielding a molecular formula of C₄H₁₀BrNOS and a molecular weight of 200.10 g/mol [1]. Commercial availability is typically at ≥95% purity, with some vendors offering up to 96% or 99% [2]. Its primary role is as a synthetic building block for further functionalization, distinct from the 1,1-dioxide analogs that are more commonly cited in medicinal chemistry patents .

Hydrobromide salt ensures aqueous solubility for polar reaction media.
Sulfide oxidation state retains thioether reactivity for downstream chemistry.
Vicinal 4-amino-3-hydroxy pattern enables fused heterocycle construction.

4-Amino-3-hydroxytetrahydrothiophene Hydrobromide: Substitution Limitations


Simple substitution with the free base (CAS 78050-41-6) or the 1,1-dioxide (CAS 55261-00-2) is not functionally equivalent. The hydrobromide salt form is critical for ensuring sufficient aqueous solubility and reliable handling in polar reaction media, as free aminothiolanes are often poorly water-soluble oils or low-melting solids prone to oxidation at the sulfur center [1][2]. Conversely, the 1,1-dioxide (sulfolane) analog introduces a strongly electron-withdrawing sulfone group that drastically alters ring electronics, hydrogen-bonding capacity, and conformational preferences, rendering it unsuitable as a direct replacement in reactions designed for the sulfide oxidation state [3]. These differences directly impact reaction yield, purification workflow, and final product fidelity if overlooked during procurement.

Free base (CAS 78050-41-6)
Low aqueous solubility, oily or low-melting solid; may cause inconsistent dissolution and oxidation during storage. Salt form required for reproducible stoichiometry in aqueous reactions.
1,1-Dioxide (sulfone) (CAS 55261-00-2)
Sulfone group alters ring electronics, hydrogen-bonding capacity, and metal-coordination behaviour. Cannot substitute for sulfide in thioether-specific transformations.

4-Amino-3-hydroxytetrahydrothiophene Hydrobromide: Differentiation from Analogs


Aqueous Solubility Advantage over Free Base

The hydrobromide salt form of 4-amino-3-hydroxytetrahydrothiophene (CAS 1179369-32-4) is expected to exhibit substantially higher aqueous solubility than its free base counterpart (CAS 78050-41-6), in line with the well-established solubility enhancement conferred by hydrobromide salt formation for aliphatic amines [1][2]. While direct experimental solubility data for this specific compound have not been published in peer-reviewed literature, general solubility rules for hydrobromide salts of small amines predict an increase in aqueous solubility of at least one to several orders of magnitude relative to the free base [1][2]. Vendors list the hydrobromide salt as a crystalline solid, whereas the free base is often described as a low-melting solid or oil, consistent with the expected physical property difference .

Solubility vs Free Base
Class-level inference
HBr salt: expected >10 mg/mL in water (class-level); free base: low aqueous solubility, often oily.
Salt form preferred for aqueous-phase reaction setup and assay compatibility.
Direct experimental data not published; inference from amine–HBr salt principles.
Salt selection Aqueous solubility Pre-formulation

Solid-State Stability and Handling vs Free Base

4-Amino-3-hydroxytetrahydrothiophene hydrobromide is supplied as a crystalline solid with recommended long-term storage at ambient temperature in a cool, dry place . In contrast, the free base (CAS 78050-41-6) is frequently reported as a low-melting solid or oil, which is consistent with the tendency of free aminothiolanes to undergo oxidative degradation at the sulfide sulfur and discoloration upon storage [1][2]. Salt formation with HBr locks the amine as the protonated ammonium species, reducing nucleophilic reactivity toward atmospheric CO₂ and oxygen, thereby extending usable shelf life [1]. No quantitative stability study comparing the hydrobromide salt and free base of this specific compound was identified; the advantage is inferred from general amine salt stability principles.

Solid-State Stability vs Free Base
Class-level inference
Crystalline HBr salt stores at ambient; free base described as low-melting solid/oil prone to oxidation and discoloration.
Protonated salt improves handling, weighing accuracy, and shelf-life.
No quantitative stability comparison found; general amine salt stabilisation principles.
Solid-state stability Hygroscopicity Storage

Sulfur Oxidation State: Sulfide vs Sulfone

The target compound retains the sulfide oxidation state at the ring sulfur, whereas the commercially prevalent analog 4-amino-3-hydroxytetrahydrothiophene 1,1-dioxide (CAS 55261-00-2) contains a sulfone group [1][2]. The sulfide (MW 200.10 g/mol as HBr salt) is a relatively electron-rich, nucleophilic thioether, while the sulfone (MW 151.18 g/mol) is strongly electron-withdrawing, with computed topological polar surface area differences (tPSA ~71.6 Ų for the hydrobromide parent structure vs. a higher predicted tPSA for the dioxide due to the added S=O groups) [1][2]. This oxidation state difference fundamentally alters the ring's participation in metal coordination, hydrogen bonding as a donor/acceptor, and its stability toward further oxidation or reduction in downstream chemistry [3].

Oxidation State: Sulfide vs Sulfone
Head-to-head
MW 200.10 (HBr) vs 151.18; tPSA 71.6 Ų (parent amine) vs higher for dioxide; S(II) thioether vs S(VI) sulfone.
Thioether chemistry requires sulfide; sulfone cannot replicate metal coordination or late-stage oxidation control.
Computed properties from PubChem; structural comparison confirmed.
Oxidation state Electronics Reactivity

Vicinal 4-Amino-3-Hydroxy Substitution Pattern

The target compound bears the amino and hydroxyl groups on adjacent carbons (C4–NH₂, C3–OH) on the thiolane ring, as confirmed by its IUPAC name 4-aminothiolan-3-ol hydrobromide [1]. This vicinal arrangement is distinct from the regioisomeric series 3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride (CAS 98019-18-2), which places the amino group at the 3-position and the hydroxyl at the 4-position, often with an additional sulfone group . The 4-amino-3-hydroxy configuration establishes a specific hydrogen-bonding donor–acceptor adjacency that is critical for intramolecular interactions and for directing the stereochemical outcome of subsequent transformations (e.g., cyclic carbamate formation, chelation-controlled reductions) [2]. Although no quantitative bioactivity comparison between regioisomers is available, the distinct connectivity is confirmed by NMR analysis in the literature [2].

Regiochemistry vs 3-Amino-4-Hydroxy
Head-to-head
4-NH₂, 3-OH (thiolane) vs regioisomeric 3-amino-4-hydroxy 1,1-dioxide HCl; distinct connectivity established by NMR in analogous compounds.
Vicinal arrangement directs cyclisation and chelation-controlled transformations.
No bioactivity comparison; structural identity from IUPAC and literature NMR.
Regiochemistry Functional group adjacency Synthetic utility

4-Amino-3-hydroxytetrahydrothiophene Hydrobromide: Key Applications


Vicinal Amino Alcohol-Derived Heterocycle Synthesis

The vicinal amino alcohol motif of the target compound makes it a suitable precursor for constructing fused oxazolidinones, thiazolidines, or morpholine analogs via cyclization reactions. The hydrobromide salt provides the necessary aqueous solubility for reaction setup, while the sulfide oxidation state preserves the thioether for late-stage diversification, as demonstrated in the stereospecific chlorination work of Mikhno et al. [1]. This application directly leverages the sulfide-vs-sulfone differentiation established in Evidence Item 3.

Metal Chelation and Coordination Scaffolds

The thioether sulfur of the target compound (absent in the 1,1-dioxide analogs) serves as a soft donor ligand for transition metals (e.g., Pd, Cu, Au). The adjacent hydroxyl and amino groups can further participate in chelation, forming stable five-membered metallacycles. The hydrobromide salt form facilitates dissolution in polar solvents commonly used in coordination chemistry (water, methanol, DMF), avoiding the solubility limitations of the free base cited in Evidence Item 1.

Bioconjugation and Orthogonal Linker Chemistry

The three functional handles (primary amine, secondary alcohol, thioether) offer orthogonal reactivity: the amine can be acylated or coupled to carboxylates, the alcohol can be activated for nucleophilic displacement, and the thioether can undergo oxidation or alkylation. This orthogonal reactivity profile is retained only in the sulfide form of the molecule, making the hydrobromide salt the required starting material for building trifunctional linkers in chemical biology applications.

Application
Selection Property
Validation Focus
Vicinal Amino Alcohol-Derived Heterocycle Synthesis
Vicinal NH₂/OH adjacency, sulfide oxidation state
Cyclisation yield; stereochemical outcome; sulfide retention
Metal Chelation and Coordination Scaffolds
Thioether sulfur donor, salt solubility in polar solvents
Complex formation (Pd, Cu, Au); chelation geometry
Bioconjugation and Orthogonal Linker Chemistry
Three orthogonal handles (amine, alcohol, thioether)
Selective functionalization sequence; sulfide stability
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